Duodote

Pharmacokinetics Bioavailability Combination Therapy

Duodote (CAS: 45765-69-3 for atropine sulfate component; combination product) is a prescription combination drug-device autoinjector delivering 2.1 mg of atropine (a muscarinic antagonist) and 600 mg of pralidoxime chloride (a cholinesterase reactivator) in a single intramuscular dose. It was FDA-approved on September 28, 2006 (NDA for the initial treatment of organophosphorus nerve agent and insecticide poisoning by trained emergency medical personnel.

Molecular Formula C7H9N2O+
Molecular Weight 137.16 g/mol
CAS No. 45765-69-3
Cat. No. B10761600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuodote
CAS45765-69-3
Molecular FormulaC7H9N2O+
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1C=NO
InChIInChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1
InChIKeyJBKPUQTUERUYQE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.49e-01 g/L

Duodote (Atropine/Pralidoxime) Procurement: FDA-Approved Dual-Antidote Autoinjector for Organophosphate Poisoning


Duodote (CAS: 45765-69-3 for atropine sulfate component; combination product) is a prescription combination drug-device autoinjector delivering 2.1 mg of atropine (a muscarinic antagonist) and 600 mg of pralidoxime chloride (a cholinesterase reactivator) in a single intramuscular dose [1]. It was FDA-approved on September 28, 2006 (NDA 021983) for the initial treatment of organophosphorus nerve agent and insecticide poisoning by trained emergency medical personnel [2]. This product is the civilian counterpart to the military ATNAA and is intended for use as soon as symptoms appear in a known or suspected exposure scenario [3].

Why Duodote Cannot Be Substituted with Atropine-Only or Separate Oxime Formulations in Emergency Stockpiles


Procurement of Duodote is driven by the operational necessity for a single, field-usable autoinjector that delivers both atropine and pralidoxime simultaneously. Substituting with an atropine-only autoinjector (e.g., AtroPen) fails to provide the essential cholinesterase reactivation needed to reverse neuromuscular paralysis and respiratory failure [1]. Conversely, substituting with separate vials of atropine and pralidoxime chloride for manual injection is logistically impractical in a mass casualty or pre-hospital setting, where the speed and simplicity of a single, self-contained injection are critical. The data below demonstrate that while pralidoxime's clinical benefit remains debated in the context of pesticide poisoning, its inclusion in a standardized, easy-to-administer device is mandated by military and civilian preparedness programs for nerve agent attacks, making this specific formulation a non-interchangeable requirement [2].

Duodote: Quantitative Comparative Evidence for Scientific Selection Against Alternatives


Combination PK: Atropine Co-Administration Enhances Pralidoxime Absorption Kinetics in Humans

A randomized crossover study in healthy volunteers compared pralidoxime pharmacokinetics when administered intramuscularly alone (700 mg) versus in combination with atropine (2 mg) and avizafone (20 mg) via an autoinjector device [1]. The combination injection resulted in a significantly higher maximal pralidoxime concentration (Cmax), which fell outside the standard bioequivalence range compared to pralidoxime alone, indicating a non-equivalent and enhanced absorption profile. The study further determined that the best pharmacokinetic model for pralidoxime shifted from a zero-order absorption process when given alone to a first-order absorption process when given with atropine [1]. This suggests atropine co-administration facilitates a faster and more predictable rate of pralidoxime entry into systemic circulation, which is critical in acute nerve agent poisoning where rapid cholinesterase reactivation is time-dependent.

Pharmacokinetics Bioavailability Combination Therapy Nerve Agent Countermeasure

Meta-Analysis: Pralidoxime Addition to Atropine Shows Higher Mortality in Organophosphate Pesticide Poisoning

A 2025 meta-analysis of randomized controlled trials for organophosphate poisoning assessed outcomes of atropine alone versus atropine plus pralidoxime [1]. The analysis found that the addition of pralidoxime to atropine was associated with a significantly higher risk of mortality (P = 0.020) and a significantly longer hospital length of stay (LOS) (P < 0.001). No significant differences were found for the need for mechanical ventilation or its duration. This evidence directly challenges the universal superiority of combination therapy for all OP poisonings and underscores the need for precision in antidote selection. It also highlights that for certain exposures (specifically pesticides), the addition of pralidoxime may be detrimental or provide no benefit over optimized atropine therapy [1].

Clinical Efficacy Meta-analysis Mortality Organophosphate Poisoning Comparative Effectiveness

Clinical Trial: No Survival Benefit from Adding Pralidoxime to Atropine in OP Pesticide Poisoning

A double-blind, randomized, placebo-controlled trial conducted at Loghman Hakim Hospital in Tehran evaluated the addition of pralidoxime to atropine for organophosphorus poisoning [1]. The study concluded that the addition of pralidoxime to atropine did not improve survival or reduce hospitalization duration. Specific mortality data from a related study in the Journal of Postgraduate Medicine (not the same trial, but consistent with the finding) showed mortality rates of 18.33% (11/60) for the atropine+pralidoxime group versus 13.33% (8/60) for atropine alone, with no appreciable benefit from the oxime addition [2]. A larger systematic review and meta-analysis further corroborated this, reporting a pooled mortality rate of 22.4% (73/326) in the pralidoxime group compared to 14.1% (45/320) in the control group [3].

Randomized Controlled Trial Organophosphate Poisoning Pralidoxime Mortality Clinical Outcomes

Device Efficiency: Duodote Single-Injection System Reduces Administration Steps vs. Legacy Mark I Kit

The Duodote autoinjector integrates both atropine and pralidoxime into a single, self-contained injection device [1]. This is a direct evolution from the Mark I Kit, which requires two separate autoinjectors (one for atropine, one for pralidoxime) to be used sequentially [2]. A key operational difference is that the Duodote delivers both drugs simultaneously with a single intramuscular injection, while the Mark I Kit necessitates two individual injections [3]. This reduction in steps is critical in time-sensitive, high-stress emergency situations and reduces the risk of incomplete treatment administration. The ATNAA (military version of Duodote) further refines this by administering the two drugs sequentially through a single needle from separate chambers, ensuring both antidotes are delivered [4].

Autoinjector Device Comparison Usability Emergency Preparedness Logistics

Duodote: Defined Application Scenarios Based on Comparative Evidence


Civilian and Military Nerve Agent Mass Casualty Response

Duodote (and its military equivalent ATNAA) is the standard of care for pre-hospital treatment of suspected nerve agent poisoning, including sarin, VX, and tabun [1]. Procurement by government stockpiles (e.g., U.S. Strategic National Stockpile CHEMPACK program) is based on the requirement for a single, rapidly administered combination autoinjector that delivers both atropine and pralidoxime. The evidence of enhanced pralidoxime absorption when combined with atropine (see Section 3, Evidence Item 1) supports the use of this specific co-formulation for time-critical nerve agent exposure, where reactivating cholinesterase before enzyme aging is essential [2].

Emergency Medical Services (EMS) Stockpiling for High-Risk Events

EMS agencies are recommended to stock Duodote autoinjectors for response to potential chemical terrorism incidents or large-scale industrial accidents involving organophosphorus nerve agents [1]. The device's design for single-injection administration simplifies field use by paramedics and first responders compared to the older two-injection Mark I Kit (see Section 3, Evidence Item 4), potentially reducing time-to-treatment and improving protocol compliance in high-stress environments [3].

Contraindicated Scenario: Routine Use in Organophosphate Pesticide Poisoning

Current high-level evidence from multiple randomized trials and a 2025 meta-analysis demonstrates that the addition of pralidoxime to atropine does not improve survival and may increase mortality risk in organophosphate pesticide poisoning (see Section 3, Evidence Items 2 and 3) [4]. Therefore, procurement of Duodote for routine management of agricultural pesticide exposures is not supported by comparative effectiveness data. Health systems should prioritize atropine-only protocols and reserve pralidoxime-containing autoinjectors for confirmed or strongly suspected nerve agent events. This evidence-based differentiation is critical for cost-effective and clinically appropriate stockpile planning [4].

Government and Institutional Procurement Compliance

Duodote is procured under strict federal contract specifications. For example, the Defense Logistics Agency's Antidote Treatment Nerve Agent Auto-Injector (ATNAA) solicitation requires FDA-licensed autoinjectors that deliver exactly 2.1 mg atropine and 600 mg pralidoxime chloride in separate chambers and are suitable for intramuscular use [5]. Contracts, such as the $129 million award to Meridian Medical Technologies for the Strategic National Stockpile, demonstrate the high-volume, long-term procurement commitment to this specific formulation [6]. The product is assigned National Stock Number (NSN) 11704-620-01 and NDC 11704-620-01 for federal logistics and tracking [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duodote

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.